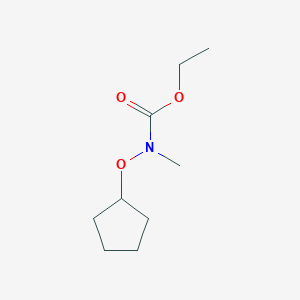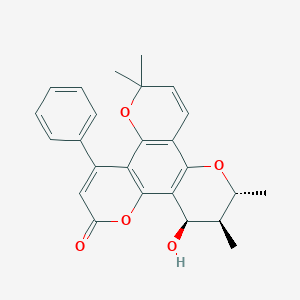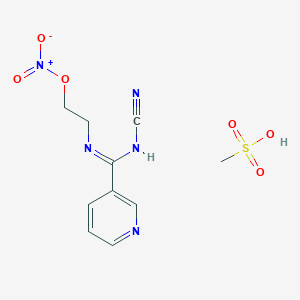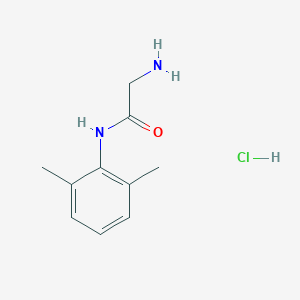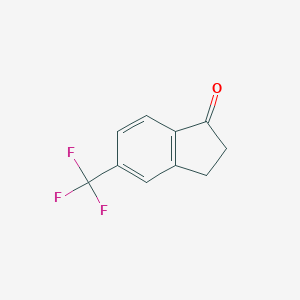![molecular formula C12H15F9INO3Si B136737 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 135587-13-2](/img/structure/B136737.png)
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as NIFH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NIFH is a fluorinated alkylsilane compound that is used as a labeling reagent for proteins, peptides, and other biomolecules.
Mécanisme D'action
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane reacts with primary amines in proteins, peptides, and other biomolecules to form stable adducts. The reaction is highly specific and occurs under mild conditions, making 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane a useful tool for labeling biomolecules. The labeled biomolecules can be detected using mass spectrometry or fluorescence microscopy.
Biochemical and Physiological Effects:
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane labeling does not significantly affect the biochemical or physiological properties of the labeled biomolecules. The labeled biomolecules retain their native structure and function, allowing for accurate analysis and quantification.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several advantages as a labeling reagent. It is highly specific, reacts under mild conditions, and forms stable adducts. 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is also compatible with a wide range of biological samples, including cells, tissues, and body fluids. However, 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has some limitations. It is relatively expensive compared to other labeling reagents, and the labeling efficiency may vary depending on the sample type and labeling conditions.
Orientations Futures
There are several future directions for 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane research. One area of interest is the development of new 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives with improved labeling efficiency and specificity. Another area of interest is the application of 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane in the study of protein-protein interactions and signaling pathways. 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane may also have potential applications in drug discovery and development, as it can be used to identify and quantify drug targets and off-targets.
Méthodes De Synthèse
The synthesis of 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves the reaction of 1,3-dioxane-5-amine with 1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)iodide and triethylsilane. The reaction takes place in the presence of a palladium catalyst and a base. The resulting product is purified using column chromatography to obtain pure 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane.
Applications De Recherche Scientifique
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is widely used in scientific research as a labeling reagent for proteins, peptides, and other biomolecules. It is used in mass spectrometry-based proteomics to identify and quantify proteins in complex mixtures. 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is also used in fluorescence microscopy to visualize the distribution and localization of proteins in cells and tissues.
Propriétés
Numéro CAS |
135587-13-2 |
|---|---|
Nom du produit |
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Formule moléculaire |
C12H15F9INO3Si |
Poids moléculaire |
547.23 g/mol |
Nom IUPAC |
1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H15F9INO3Si/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(22)27-24-4-1-23(2-5-25-27)3-6-26-27/h8H,1-7H2 |
Clé InChI |
LZXRMBONGPXFCO-UHFFFAOYSA-N |
SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Synonymes |
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-sila bicyclo(3.3.3)undecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)

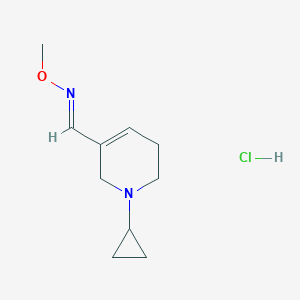
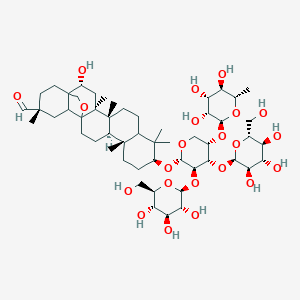
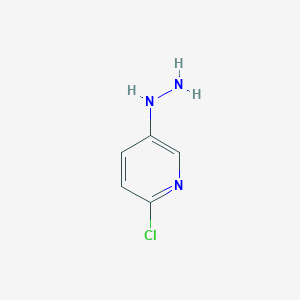
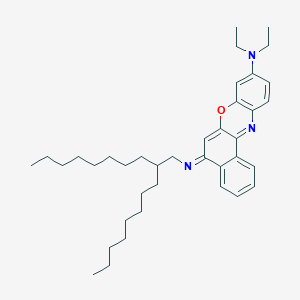
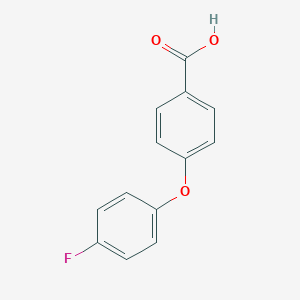
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)
